Cas no 3742-75-4 (3-Phenylpropyl 4-methylbenzenesulfonate)
3-Phenylpropyl 4-methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenylpropyl 4-methylbenzenesulfonate
- 3-phenyl-1-propyl tosylate
- 3-phenylpropyl p-toluenesulfonate
- 3-phenylpropyl toluene-4-sulfonate
- 3-phenylpropyl tosylate
- AG-L-52468
- ARONIS23916
- CTK6B9365
- Ph(CH2)3OTs
- SBB080469
- toluene-4-sulfonic acid 3-phenylpropyl ester
- EN300-7070341
- 3-PHENYLPROPYL4-METHYLBENZENESULFONATE
- phenylpropyl p-toluenesulfonate
- SCHEMBL7028389
- A924089
- HS-3751
- AKOS005111035
- PNTNYXPTUOOGOK-UHFFFAOYSA-N
- DTXSID80451036
- 3742-75-4
- 3-phenylpropyl 4-methylbenzene-1-sulfonate
-
- MDL: MFCD00159241
- Inchi: 1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3
- InChI Key: PNTNYXPTUOOGOK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 290.09774
- Monoisotopic Mass: 290.09766561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 43.37
3-Phenylpropyl 4-methylbenzenesulfonate Security Information
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
3-Phenylpropyl 4-methylbenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048790-500mg |
3-Phenylpropyl 4-methylbenzenesulfonate |
3742-75-4 | 500mg |
2843CNY | 2021-05-07 | ||
| TRC | B527233-5mg |
3-Phenylpropyl 4-Methylbenzenesulfonate |
3742-75-4 | 5mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B527233-10mg |
3-Phenylpropyl 4-Methylbenzenesulfonate |
3742-75-4 | 10mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B527233-50mg |
3-Phenylpropyl 4-Methylbenzenesulfonate |
3742-75-4 | 50mg |
$ 115.00 | 2023-04-18 | ||
| Ambeed | A784488-25g |
3-Phenylpropyl 4-methylbenzenesulfonate |
3742-75-4 | 95+% | 25g |
$911.00 | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048790-500mg |
3-Phenylpropyl 4-methylbenzenesulfonate |
3742-75-4 | 500mg |
2843.0CNY | 2021-07-13 | ||
| TRC | B527233-100mg |
3-Phenylpropyl 4-Methylbenzenesulfonate |
3742-75-4 | 100mg |
$ 138.00 | 2023-04-18 | ||
| TRC | B527233-500mg |
3-Phenylpropyl 4-Methylbenzenesulfonate |
3742-75-4 | 500mg |
$ 632.00 | 2023-04-18 | ||
| TRC | B527233-1g |
3-Phenylpropyl 4-Methylbenzenesulfonate |
3742-75-4 | 1g |
$ 800.00 | 2023-09-08 | ||
| Enamine | EN300-7070341-0.05g |
3-phenylpropyl 4-methylbenzene-1-sulfonate |
3742-75-4 | 0.05g |
$323.0 | 2023-05-30 |
3-Phenylpropyl 4-methylbenzenesulfonate Suppliers
3-Phenylpropyl 4-methylbenzenesulfonate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Phenylpropyl 4-methylbenzenesulfonate
Professional Introduction to 3-Phenylpropyl 4-methylbenzenesulfonate (CAS No. 3742-75-4)
3-Phenylpropyl 4-methylbenzenesulfonate, with the chemical formula C₁₁H₁₄O₃S and CAS number 3742-75-4, is a sulfonate ester derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its 3-phenylpropyl side chain and 4-methylbenzenesulfonate moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The< strong>3-phenylpropyl group introduces a phenyl ring substituent at the propyl chain, which can influence the compound's solubility, reactivity, and interactions with biological targets. The presence of the< strong>4-methylbenzenesulfonate group enhances its stability and functionality, making it a suitable candidate for further chemical modifications. These structural features have led to its exploration in the development of novel therapeutic agents and agrochemicals.
In recent years, 3-Phenylpropyl 4-methylbenzenesulfonate has been studied for its potential applications in drug discovery. Its sulfonate ester structure is particularly interesting because it can serve as a linker in peptide mimetics and other peptidomimetic compounds. These peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor stability and immunogenicity. The< strong>3-phenylpropyl moiety can be tailored to optimize binding affinity and pharmacokinetic properties, making this compound a promising candidate for further development.
Moreover, the< strong>4-methylbenzenesulfonate group in 3-Phenylpropyl 4-methylbenzenesulfonate contributes to its ability to form stable complexes with metal ions, which is relevant in the design of metal-based drugs and catalysts. This property has been explored in the context of developing new anticancer agents that rely on metal chelation to target tumor cells specifically. The compound's versatility makes it a valuable building block for synthetic chemists working on complex molecular architectures.
The synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate typically involves multi-step organic reactions, including sulfonation, esterification, and alkylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the< strong>3-phenylpropyl group efficiently. These synthetic strategies ensure high yields and purity, which are crucial for pharmaceutical applications. The compound's well-documented synthetic pathways make it accessible for researchers who need to incorporate it into their studies.
In addition to its pharmaceutical applications, 3-Phenylpropyl 4-methylbenzenesulfonate has shown potential in agrochemical research. Its structural motifs are similar to those found in herbicides and fungicides, which target specific enzymes or receptors in plants. By modifying the< strong>3-phenylpropyl and< strong>4-methylbenzenesulfonate groups, researchers can develop novel compounds with improved efficacy and environmental safety profiles. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact.
The compound's physicochemical properties, such as solubility and thermal stability, have been thoroughly characterized through experimental methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These data are essential for understanding how 3-Phenylpropyl 4-methylbenzenesulfonate behaves in different environments and how it can be optimized for specific applications. Detailed characterization also aids in regulatory compliance and ensures that the compound meets industry standards.
In conclusion, 3-Phenylpropyl 4-methylbenzenesulfonate (CAS No. 3742-75-4) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features, including the< strong>3-phenylpropyl side chain and< strong>4-methylbenzenesulfonate group, enable diverse applications ranging from drug development to sustainable agriculture. The ongoing research into this compound highlights its importance as a chemical intermediate and underscores its role in advancing scientific innovation.
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